An In-depth Technical Guide to 6-Methoxy-5-methylnicotinaldehyde: Properties, Synthesis, and Applications
An In-depth Technical Guide to 6-Methoxy-5-methylnicotinaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methoxy-5-methylnicotinaldehyde. As a substituted pyridine derivative, this compound represents a valuable scaffold for the development of novel therapeutic agents and functional organic materials. This document synthesizes available data, proposes robust synthetic methodologies, and explores the chemical reactivity of this molecule to offer a foundational resource for researchers in organic synthesis and medicinal chemistry. While direct experimental data for this specific molecule is limited, this guide leverages established chemical principles and data from closely related analogs to provide a thorough and scientifically grounded perspective.
Introduction and Molecular Overview
6-Methoxy-5-methylnicotinaldehyde is a substituted aromatic aldehyde built upon a pyridine core. The pyridine ring is a ubiquitous motif in pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1] The specific substitution pattern of 6-Methoxy-5-methylnicotinaldehyde, featuring an electron-donating methoxy group, a methyl group, and an electron-withdrawing aldehyde function, creates a unique electronic and steric profile that can be exploited for further chemical transformations. The aldehyde group, in particular, serves as a versatile handle for a wide array of chemical reactions, making this compound a promising intermediate for the synthesis of more complex molecules.[2][3] This guide will delve into the core chemical characteristics of this compound, offering insights into its behavior and potential.
Physicochemical and Spectroscopic Properties
Precise experimental data for 6-Methoxy-5-methylnicotinaldehyde is not widely available in the literature. However, we can infer its properties from the well-characterized analog, 6-Methoxynicotinaldehyde, and general principles of physical organic chemistry. The addition of a methyl group at the 5-position is expected to slightly increase the molecular weight, boiling point, and melting point, and subtly shift the spectroscopic signals.
Physicochemical Properties
| Property | 6-Methoxy-5-methylnicotinaldehyde (Predicted) | 6-Methoxynicotinaldehyde (Experimental) |
| Molecular Formula | C₈H₉NO₂ | C₇H₇NO₂[4] |
| Molecular Weight | 151.16 g/mol | 137.14 g/mol [4] |
| Appearance | Off-white to light yellow crystalline powder | Off-white to light yellow crystalline powder[4] |
| Melting Point | Expected to be slightly higher than 51-54 °C | 51-54 °C[4] |
| Boiling Point | Expected to be slightly higher than 65-70 °C at 12 Torr | 65-70 °C at 12 Torr[4] |
| Solubility | Insoluble in water; soluble in common organic solvents | Insoluble in water[4] |
| pKa (Predicted) | ~1.60 | 1.60 ± 0.10[4] |
Spectroscopic Characterization (Predicted)
The following table outlines the expected spectroscopic data for 6-Methoxy-5-methylnicotinaldehyde, based on the known spectra of related compounds.
| Technique | Expected Features |
| ¹H NMR | δ (ppm): ~10.0 (s, 1H, CHO), ~8.5 (s, 1H, Ar-H), ~7.8 (s, 1H, Ar-H), ~4.0 (s, 3H, OCH₃), ~2.3 (s, 3H, CH₃) |
| ¹³C NMR | δ (ppm): ~192 (CHO), ~165 (C-O), ~150 (Ar-C), ~140 (Ar-C), ~125 (Ar-C), ~110 (Ar-C), ~55 (OCH₃), ~15 (CH₃) |
| IR (cm⁻¹) | ~2950-2850 (C-H stretch), ~1700 (C=O aldehyde stretch), ~1600, 1480 (C=C, C=N aromatic stretch), ~1250 (C-O stretch) |
| Mass Spec (m/z) | [M]+: 151.06 |
Synthesis and Purification
There are two primary retrosynthetic approaches for the synthesis of 6-Methoxy-5-methylnicotinaldehyde, both of which are well-established for the preparation of substituted pyridine aldehydes. The choice of method will depend on the availability of starting materials, scalability, and the specific requirements of the research.
Synthetic Pathways
Caption: Proposed synthetic routes to 6-Methoxy-5-methylnicotinaldehyde.
Detailed Experimental Protocols
Method 1: Oxidation of (6-Methoxy-5-methylpyridin-3-yl)methanol
This method is generally preferred for its milder reaction conditions and scalability.
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Step 1: Dissolution. Dissolve (6-methoxy-5-methylpyridin-3-yl)methanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
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Step 2: Addition of Oxidizing Agent. To the stirred solution at room temperature, add a suitable oxidizing agent such as Pyridinium Chlorochromate (PCC) (1.5 equivalents) or Dess-Martin Periodinane (DMP) (1.2 equivalents) in one portion.
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Step 3: Reaction Monitoring. Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Step 4: Work-up. Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate (if using DMP) or by filtering through a pad of silica gel or celite (if using PCC).
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Step 5: Extraction and Purification. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Method 2: Formylation of 5-Bromo-2-methoxy-3-methylpyridine via Lithiation
This method is effective but requires cryogenic conditions and the handling of pyrophoric reagents.
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Step 1: Setup. To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of 5-bromo-2-methoxy-3-methylpyridine (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Step 2: Cooling and Lithiation. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 1 hour.
-
Step 3: Formylation. Add anhydrous N,N-dimethylformamide (DMF) (2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the reaction to stir for an additional hour at this temperature.
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Step 4: Quenching and Work-up. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
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Step 5: Extraction and Purification. Extract the product with ethyl acetate. The combined organic layers should be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. Purify the residue by flash column chromatography.
Chemical Reactivity and Potential Applications
The chemical reactivity of 6-Methoxy-5-methylnicotinaldehyde is dominated by the aldehyde functional group and the pyridine ring system.
Caption: Key reactive sites of 6-Methoxy-5-methylnicotinaldehyde.
Reactivity of the Aldehyde Group
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Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.
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Oxidation: It can be readily oxidized to the corresponding carboxylic acid, 6-methoxy-5-methylnicotinic acid, using standard oxidizing agents like potassium permanganate or Jones reagent. This acid derivative is also a valuable building block.[5]
-
Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium borohydride) to yield the corresponding amines.
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Condensation Reactions: It can participate in condensation reactions with active methylene compounds, such as malonates and nitroalkanes, to form new carbon-carbon bonds.
Reactivity of the Pyridine Ring
The pyridine ring is generally electron-deficient and less reactive towards electrophilic aromatic substitution than benzene. However, the presence of the electron-donating methoxy and methyl groups can activate the ring to some extent. The nitrogen atom in the pyridine ring can be protonated or alkylated.
Potential Applications in Drug Discovery
The substituted pyridine scaffold is a key component in a vast number of approved drugs.[1] Derivatives of nicotinic acid and its analogs have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[6][7][8] 6-Methoxy-5-methylnicotinaldehyde can serve as a crucial intermediate in the synthesis of novel compounds for screening against various biological targets. Its structural features suggest potential for the development of modulators for nicotinic acetylcholine receptors or other neurological targets.[5] The ability to readily derivatize the aldehyde group allows for the creation of libraries of compounds for high-throughput screening.
Safety and Handling
While specific toxicity data for 6-Methoxy-5-methylnicotinaldehyde is not available, the safety profile of the closely related 6-Methoxynicotinaldehyde provides a strong basis for handling procedures.
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GHS Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[9] Wear protective gloves/protective clothing/eye protection/face protection (P280).[9]
-
Handling: Should be handled in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4]
Conclusion
6-Methoxy-5-methylnicotinaldehyde is a versatile chemical intermediate with significant potential in the fields of medicinal chemistry and organic synthesis. While direct experimental data is sparse, a comprehensive understanding of its properties and reactivity can be established through the analysis of its structural analogs. The synthetic routes outlined in this guide offer reliable methods for its preparation, and its rich chemical reactivity provides a foundation for the development of novel molecules with potential therapeutic applications. This guide serves as a valuable resource for researchers looking to explore the chemistry and applications of this promising building block.
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